![molecular formula C13H11NO2S B12601277 3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]- CAS No. 889879-77-0](/img/structure/B12601277.png)
3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]- is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a 2-[(2-methylphenyl)thio]- group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]- typically involves the reaction of 3-pyridinecarboxylic acid with 2-methylphenylthiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinecarboxylic acid:
3-Pyridinecarboxylic acid:
4-Pyridinecarboxylic acid:
Uniqueness
3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]- is unique due to the presence of the 2-[(2-methylphenyl)thio]- group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
Eigenschaften
CAS-Nummer |
889879-77-0 |
|---|---|
Molekularformel |
C13H11NO2S |
Molekulargewicht |
245.30 g/mol |
IUPAC-Name |
2-(2-methylphenyl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO2S/c1-9-5-2-3-7-11(9)17-12-10(13(15)16)6-4-8-14-12/h2-8H,1H3,(H,15,16) |
InChI-Schlüssel |
YYYVTJQBWIYONL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1SC2=C(C=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



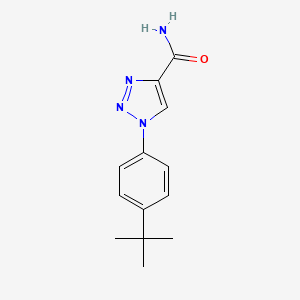
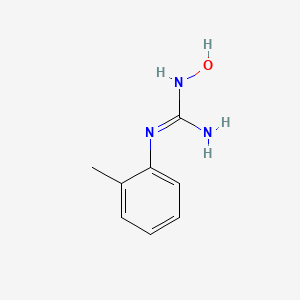
![(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12601219.png)
![{[(Pent-1-yn-3-yl)oxy]methyl}benzene](/img/structure/B12601222.png)
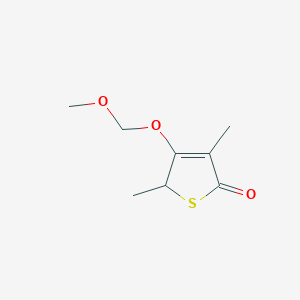


![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)
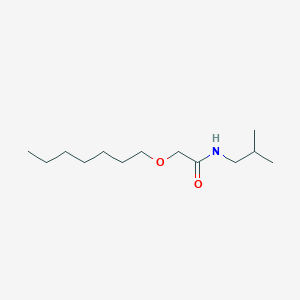

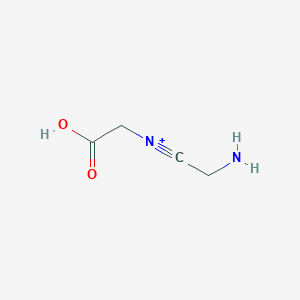
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)

